
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile
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Overview
Description
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol. It is a derivative of nicotinonitrile, characterized by the presence of an acetyl group at the 5-position, a methyl group at the 6-position, and a methylsulfanyl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable nicotinonitrile derivative.
Acetylation: Introduction of the acetyl group at the 5-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.
Methylation: Introduction of the methyl group at the 6-position using methyl iodide and a base like potassium carbonate.
Methylsulfanylation: Introduction of the methylsulfanyl group at the 2-position using methylthiol and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-6-methyl-2-(methylsulfanyl)pyridine
- 5-Acetyl-6-methyl-2-(methylsulfanyl)benzene
- 5-Acetyl-6-methyl-2-(methylsulfanyl)thiophene
Uniqueness
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-acetyl-6-methyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6-9(7(2)13)4-8(5-11)10(12-6)14-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMNZROETLLYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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